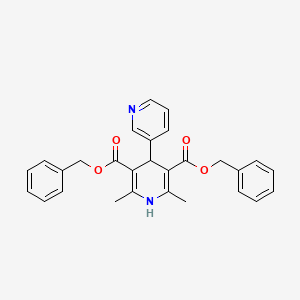

Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

CAS No.:

Cat. No.: VC16306840

Molecular Formula: C28H26N2O4

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H26N2O4 |

|---|---|

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | dibenzyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C28H26N2O4/c1-19-24(27(31)33-17-21-10-5-3-6-11-21)26(23-14-9-15-29-16-23)25(20(2)30-19)28(32)34-18-22-12-7-4-8-13-22/h3-16,26,30H,17-18H2,1-2H3 |

| Standard InChI Key | OZWWFWDWGCNIGZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4 |

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition and Nomenclature

Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate features a bicyclic framework comprising two pyridine rings connected at the 3- and 4'-positions. The 1',4'-dihydro configuration indicates partial saturation of one pyridine ring, reducing aromaticity and enhancing reactivity at specific sites. Key substituents include:

-

Benzyl ester groups at the 3' and 5' positions, contributing to steric bulk and lipophilicity.

-

Methyl groups at the 2' and 6' positions, which influence conformational stability.

-

A dicarboxylate moiety that enables participation in coordination chemistry and hydrogen bonding .

The systematic IUPAC name reflects this substitution pattern: dibenzyl 2,6-dimethyl-4-(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular formula is C28H26N2O4, with a molecular weight of 454.52 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C28H26N2O4 | |

| Molecular Weight | 454.52 g/mol | |

| XLogP3 | ~5.2 (estimated) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 7 |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

-

Formation of the bipyridine core: Condensation of pyridine derivatives with carbonyl compounds under acidic or basic conditions.

-

Functionalization: Introduction of methyl groups via alkylation and benzyl ester groups through esterification with benzyl alcohol.

-

Purification: Chromatographic techniques or recrystallization to achieve high purity (>95%).

A representative synthesis begins with 3-pyridinecarboxaldehyde and methyl acetoacetate, which undergo a Hantzsch-like cyclization to form the dihydropyridine ring. Subsequent benzylation using benzyl bromide in the presence of a base (e.g., potassium carbonate) yields the final product .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring proper substitution at the 2',6' positions, which requires precise temperature and catalyst control.

-

Oxidation Sensitivity: The 1',4'-dihydro moiety is prone to oxidation, necessitating inert atmospheres during synthesis.

-

Yield Limitations: Reported yields range from 40–60%, influenced by side reactions such as over-alkylation .

Molecular Structure and Conformational Analysis

X-ray Crystallography Insights

While crystallographic data for the dibenzyl derivative remain unpublished, analogous compounds (e.g., di-tert-butyl variants) reveal:

-

A non-planar bipyridine core with a dihedral angle of 15–25° between the pyridine rings .

-

Intramolecular hydrogen bonding between the NH group of the dihydropyridine ring and the carbonyl oxygen of the ester .

-

Steric hindrance from benzyl groups, which enforce a twisted conformation that may impact binding interactions in biological systems.

Spectroscopic Characterization

-

NMR (¹H and ¹³C): Signals at δ 1.8–2.1 ppm (methyl groups), δ 5.2–5.5 ppm (benzyl CH2), and δ 7.2–8.5 ppm (aromatic protons) .

-

IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch).

-

Mass Spectrometry: Molecular ion peak at m/z 454.3 ([M+H]⁺) .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich dihydropyridine ring undergoes electrophilic attack at the 4-position, enabling derivatization with halogens or nitro groups. For example, bromination with NBS (N-bromosuccinimide) yields mono- or di-brominated products.

Coordination Chemistry

The dicarboxylate moiety acts as a bidentate ligand, forming complexes with transition metals such as Cu(II) and Fe(III). These complexes exhibit potential catalytic activity in oxidation reactions.

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the benzyl esters hydrolyze to carboxylic acids, which subsequently decarboxylate at elevated temperatures (≥150°C).

Applications and Future Directions

Medicinal Chemistry

-

Anticancer Agents: Preliminary studies suggest inhibition of tyrosine kinases involved in tumor proliferation.

-

Antimicrobial Activity: Structural analogs demonstrate moderate efficacy against Gram-positive bacteria.

Materials Science

-

Metal-Organic Frameworks (MOFs): The compound’s rigid bipyridine core and carboxylate groups make it a candidate for constructing porous MOFs with gas storage capabilities.

-

Organic Electronics: Derivatives with extended conjugation show promise as electron-transport materials in OLEDs.

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume